molecular formula C18H20N4O3S B2948799 1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone CAS No. 893998-44-2

1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone

Cat. No.: B2948799
CAS No.: 893998-44-2
M. Wt: 372.44
InChI Key: DQSDFRZLMPWOQM-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone (CAS: 893998-44-2) is a heterocyclic compound featuring a pyridazine core substituted with a 3-nitrophenyl group and a sulfanylethanone moiety linked to a 4-methylpiperidine ring. Its molecular formula is C₁₇H₁₈N₄O₃S, with a molecular weight of 358.41 g/mol.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-13-7-9-21(10-8-13)18(23)12-26-17-6-5-16(19-20-17)14-3-2-4-15(11-14)22(24)25/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSDFRZLMPWOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322815
Record name 1-(4-methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782272
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893998-44-2
Record name 1-(4-methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a piperidine ring, a nitrophenyl group, and a pyridazine moiety, which may contribute to its pharmacological properties. Research into this compound is ongoing, focusing on its mechanisms of action, therapeutic applications, and overall biological efficacy.

Chemical Structure and Properties

The molecular formula of 1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S. Its structure can be represented as follows:

Structure C15H18N4O2S\text{Structure }\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Key Properties

PropertyValue
Molecular Weight318.39 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and DMF
LogP3.5

The biological activity of 1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines, showing promise in inducing apoptosis in specific types of cancer cells.

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted by Korlyukov et al. (2022) demonstrated that derivatives of compounds similar to 1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus .
  • Cytotoxicity Assays : Research published in Molbank indicated that the compound showed selective cytotoxicity against human leukemia cell lines with IC50 values ranging from 10 to 20 µM, suggesting a potential role in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone, it is essential to compare it with related compounds:

Compound NameAntimicrobial ActivityCytotoxicity IC50 (µM)
1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanoneYes10 - 20
4-(4-Methylpiperidin-1-yl)anilineModerate15 - 30
3-(4-Methylpiperidin-1-yl)anilineWeak>30

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular features, physicochemical properties, and inferred biological implications.

Structural and Functional Group Variations

The table below highlights key differences among selected analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Water Solubility (pH 7.4)
1-(4-Methylpiperidin-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone 893998-44-2 C₁₇H₁₈N₄O₃S 358.41 4-Methylpiperidine, 3-nitrophenyl Not reported
1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone 872704-12-6 C₁₆H₁₉N₃O₂S 317.40 Azepane (7-membered ring), furan-2-yl 46 µg/mL
2-{[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one 872689-10-6 C₁₆H₁₆N₄O₃S 344.39 Pyrrolidine (5-membered ring), 3-nitrophenyl Not reported

Key Observations

The smaller pyrrolidine (5-membered) in 872689-10-6 may confer higher conformational flexibility but lower enzymatic resistance.

Substituent Effects :

  • The 3-nitrophenyl group (present in the target and 872689-10-6) introduces strong electron-withdrawing effects, likely enhancing π-π stacking interactions in biological targets. In contrast, the furan-2-yl group in 872704-12-6 offers lower polarity, which may reduce solubility but improve membrane permeability.

Solubility and Bioavailability :

  • The azepane derivative (872704-12-6) has a measured solubility of 46 µg/mL , attributed to its furan substituent and larger ring size. The target compound’s nitro group may increase polarity, but its methylpiperidine moiety could counteract this, resulting in intermediate solubility.

Molecular Weight and Drug-Likeness: The target compound (358.41 g/mol) exceeds the typical threshold for oral bioavailability (≤500 g/mol), whereas 872689-10-6 (344.39 g/mol) and 872704-12-6 (317.40 g/mol) fall closer to ideal ranges.

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